

JPS036 vs JPS035: A Comparative Analysis of HDAC Degradation Profiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JPS036

Cat. No.: B12398930

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HDAC degradation profiles of **JPS036** and JPS035, supported by experimental data. Both molecules are Proteolysis Targeting Chimeras (PROTACs) that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I histone deacetylases (HDACs).^{[1][2][3]}

The key difference in their structure lies in the VHL ligand, where JPS035 utilizes an acetyl VHL analogue, and **JPS036** incorporates a fluorinated cyclopropane VHL analogue. This modification is reported to give **JPS036**'s VHL ligand a higher affinity for the VHL E3 ligase.^[1]^[2] This subtle change leads to a significant divergence in their degradation selectivity and potency against HDAC1, HDAC2, and HDAC3.^{[1][2]}

Quantitative Degradation Profiles

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of **JPS036** and JPS035 for HDAC1, HDAC2, and HDAC3 in HCT116 colon cancer cells after a 24-hour treatment.

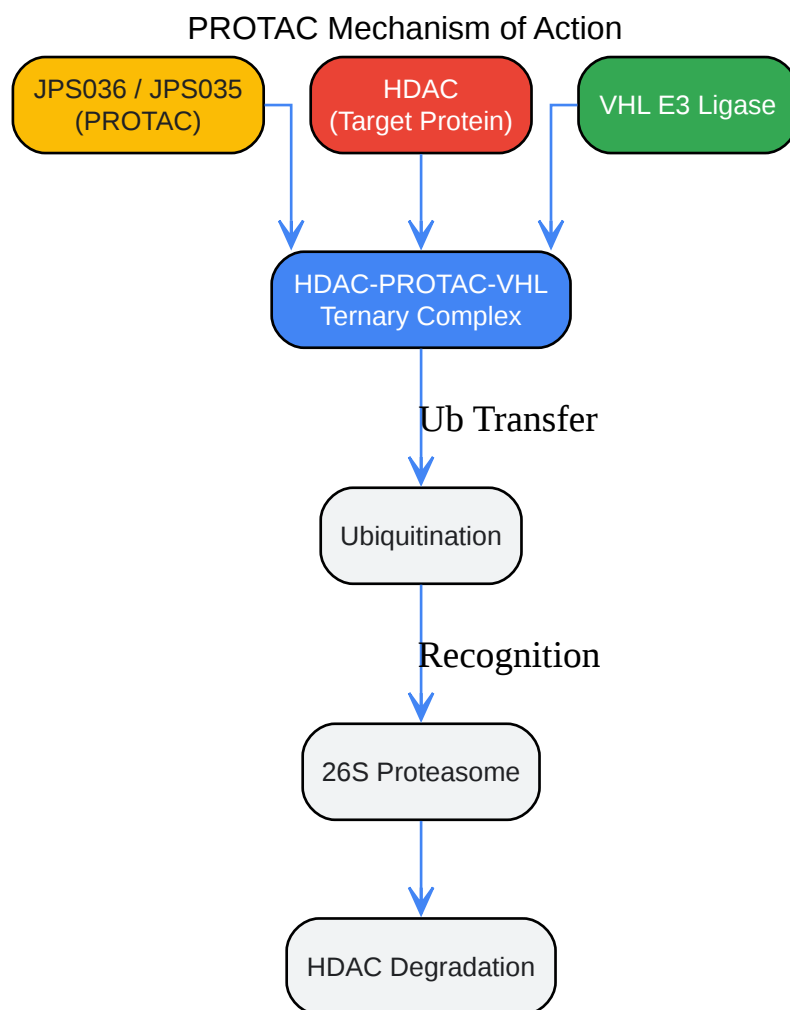
Compound	Target HDAC	DC50 (μM)	Dmax (%)
JPS036	HDAC1	-	41
HDAC2	-	18	
HDAC3	0.44 ± 0.03	77	
JPS035	HDAC1	-	-
HDAC2	-	-	
HDAC3	-	-	

Data sourced from Smalley JP, et al. (2022).[1][2] Note: Specific DC50 values for JPS035 and for **JPS036** against HDAC1 and HDAC2 were not provided in the source material, though JPS035 was reported to have comparable HDAC1 and HDAC2 degradation to a reference compound, while **JPS036** showed reduced degradation of these two isoforms.[1][2]

The data clearly indicates that **JPS036** is a potent and selective degrader of HDAC3, with a submicromolar DC50 value and a high maximal degradation level.[1][4] In contrast, **JPS036** demonstrates significantly reduced degradation of HDAC1 and HDAC2.[1][2] JPS035, on the other hand, exhibits a degradation profile more comparable to the parent compound, with notable degradation of HDAC1 and HDAC2.[1][2]

Mechanism of Action: PROTAC-mediated Degradation

Both **JPS036** and JPS035 function as PROTACs. They are heterobifunctional molecules that form a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the HDAC protein, marking it for degradation by the proteasome.



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Caption: PROTAC-mediated degradation of HDAC proteins by **JPS036**/JPS035.

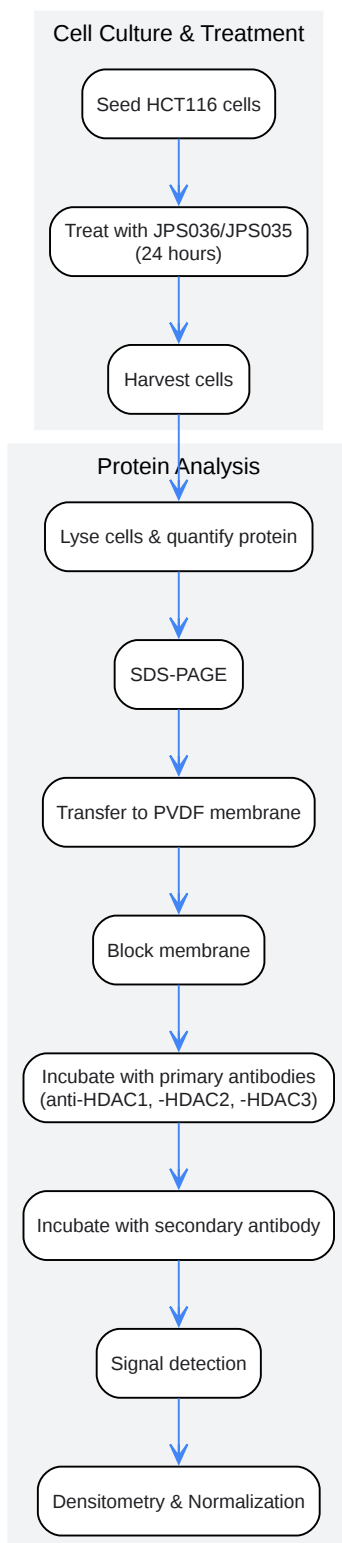
Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the HDAC degradation profiles of **JPS036** and JPS035.

Western Blotting for HDAC Degradation

This protocol outlines the quantification of HDAC protein levels following treatment with PROTACs.

Western Blotting Workflow



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Caption: Experimental workflow for analyzing PROTAC-mediated HDAC degradation.

- **Cell Culture and Treatment:** HCT116 cells were cultured in appropriate media. For degradation studies, cells were treated with varying concentrations of **JPS036** or JPS035 for 24 hours.[1][2]
- **Cell Lysis and Protein Quantification:** After treatment, cells were washed with PBS and lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay to ensure equal loading.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, and HDAC3. After washing, membranes were incubated with a corresponding secondary antibody.
- **Detection and Analysis:** Protein bands were visualized using an appropriate detection reagent. Densitometry was used to quantify band intensity, and HDAC protein levels were normalized to a loading control (e.g., GAPDH or β -actin).

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

This protocol was used to assess the downstream effects of HDAC degradation on gene expression.

- **Cell Treatment and RNA Isolation:** HCT116 cells were treated with 10 μ M of **JPS036** or JPS035 for 24 hours. Total RNA was isolated using a TRIzol-based method.[1][2]
- **Library Preparation and Sequencing:** RNA quality was assessed, and sequencing libraries were prepared. Sequencing was performed on a NovaSeq 6000 platform with a read depth of 20 million reads.[2]
- **Bioinformatics Analysis:** Raw sequencing reads were processed for quality control. Reads were then aligned to the human reference genome, and gene expression was quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon treatment with the PROTACs. Gene ontology analysis was then used to identify enriched biological pathways.[2][5]

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